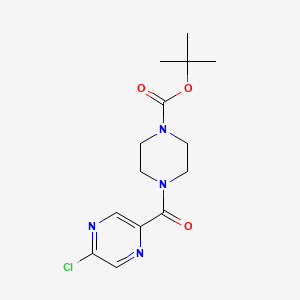![molecular formula C7H10N4OS B2695548 3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea CAS No. 866152-63-8](/img/structure/B2695548.png)
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1-[(E)-[1-(furan-2-yl)ethylidene]amino]thiourea is a chemical compound with the CAS Number: 866152-63-8. It has a molecular weight of 198.25 and its IUPAC name is N’'-[(E)-1-(2-furyl)ethylidene]thiocarbonohydrazide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4,10H,1,8H2,(H2,9,11,13) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, the connectivity between these atoms, and the tautomeric forms .Physical And Chemical Properties Analysis
The compound is solid in physical form . Its solubility in DMSO is unknown .Applications De Recherche Scientifique
Thyroid Hormones and Genotoxicity
Ethylene-bis-dithiocarbamate (EBDC) fungicides, which metabolize to ethylene thiourea (ETU), have been associated with changes in thyroid hormones and cytogenetic outcomes in exposed populations. A study by Steenland et al. (1997) found increased thyroid-stimulating hormone (TSH) levels and genotoxic effects, such as sister chromatid exchange and chromosome translocations, in workers exposed to EBDC without protective equipment, suggesting that EBDCs might affect thyroid gland function and lymphocyte genome integrity (Steenland et al., 1997).
Occupational Allergies and Dermatitis
Occupational exposure to thiourea compounds, including ETU, has been linked to allergic contact dermatitis. Bruze and Fregert (1983) and Kanerva et al. (1994) reported cases of allergic reactions and dermatitis associated with exposure to ETU and related thiourea compounds in various industrial settings, indicating the allergenic potential of these substances (Bruze & Fregert, 1983); (Kanerva et al., 1994).
Neurotoxicity and Environmental Health
Research has also explored the potential neurotoxic effects of EBDCs and their metabolites like ETU. Debbarh et al. (2002) discussed the neurotoxic potential of EBDCs, emphasizing the need for further studies on their long-term effects, particularly in occupational or accidental exposures (Debbarh et al., 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
1-amino-3-[(E)-1-(furan-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4OS/c1-5(6-3-2-4-12-6)10-11-7(13)9-8/h2-4H,8H2,1H3,(H2,9,11,13)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNXAFXYKLJKMB-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)NN)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)NN)/C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-bromo-2-methylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2695468.png)
![1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2695469.png)
![3-[(3-Chloro-4-methylphenyl)amino]propanoic acid](/img/structure/B2695470.png)
![[(3-Bromophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2695473.png)
![9-benzyl-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695475.png)

![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)



![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2695485.png)